molecular formula C11H12N2O B1587840 N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine CAS No. 852431-02-8

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine

Cat. No.: B1587840
CAS No.: 852431-02-8
M. Wt: 188.23 g/mol
InChI Key: UOTLCNYQFPJOPY-UHFFFAOYSA-N
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Description

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is a chemical compound with the molecular formula C11H12N2O. It is known for its potential therapeutic and industrial applications. This compound features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, which is significant in medicinal chemistry due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the (3+2) cycloaddition reaction, which employs Cu(I) or Ru(II) as catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the isoxazole ring or the N-methyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s isoxazole ring is significant in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride
  • N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine

Uniqueness

N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTLCNYQFPJOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409438
Record name N-Methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852431-02-8
Record name N-Methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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